molecular formula C15H14N2O5 B5599428 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

Cat. No. B5599428
M. Wt: 302.28 g/mol
InChI Key: UNVDOFRLFOJNHX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime, also known as MBON, is a synthetic compound that has been used in various scientific research studies due to its unique chemical properties. MBON is a derivative of benzaldehyde oxime and has a nitrobenzyl group attached to it, which makes it an ideal compound for studying the mechanism of action and physiological effects of similar compounds.

Scientific Research Applications

Photocatalytic Oxidation Applications

  • Selective Photocatalytic Oxidation : Research demonstrates the efficacy of titanium dioxide (TiO2) photocatalysts under O2 atmosphere for the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including nitrobenzyl alcohols, into corresponding aldehydes. This process benefits from both UV-light and visible light irradiation, showcasing potential applications in green chemistry and sustainable synthesis practices (Higashimoto et al., 2009).

Regioselective Protection

  • Regioselective Protection of Hydroxyl Groups : The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been selectively protected using different protecting groups, including nitrobenzyl, demonstrating the versatility of such groups in synthetic chemistry to achieve regioselective outcomes (Plourde & Spaetzel, 2002).

Oxidation Reactions

  • Oxygen Transfer Reactions : The oxidation of methoxy substituted benzyl phenyl sulfides into benzaldehydes using high-valent oxoruthenium compounds provides insights into oxidation mechanisms, highlighting the role of direct oxygen atom transfer and the potential for selective organic synthesis (Lai et al., 2002).

Photocatalytic Systems for Oxidation

  • Selective Oxidation with Solar Simulated Radiation : A study evaluated the use of a TiO2/ Cu(II)/solar simulated radiation system for the oxidation of benzyl alcohol derivatives to aldehydes in aqueous solution, exploring the impact of substituents on photocatalytic oxidation rates and selectivity. This research underscores the potential for environmentally friendly synthesis methods using renewable energy sources (Marotta et al., 2013).

properties

IUPAC Name

(NE)-N-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-15-8-12(9-16-18)4-7-14(15)22-10-11-2-5-13(6-3-11)17(19)20/h2-9,18H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVDOFRLFOJNHX-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.